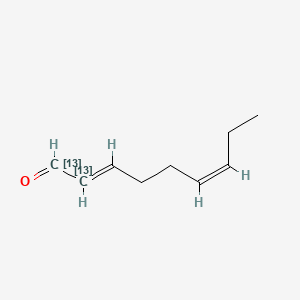

trans-2,cis-6-Nonadienal-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

(2E,6Z)-(1,2-13C2)nona-2,6-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+/i8+1,9+1 |

InChI Key |

HZYHMHHBBBSGHB-IGLLBFSHSA-N |

Isomeric SMILES |

CC/C=C\CC/C=[13CH]/[13CH]=O |

Canonical SMILES |

CCC=CCCC=CC=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-2,cis-6-Nonadienal-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal-13C2 is the isotopically labeled form of trans-2,cis-6-nonadienal (B146757), a naturally occurring unsaturated aldehyde. The native compound is recognized by its potent and characteristic aroma, reminiscent of cucumber and violet leaves, and is a key flavor component in various fruits and vegetables.[1][2][3][4] In the realm of scientific research, the introduction of two carbon-13 (¹³C) atoms into the nonadienal backbone creates a stable, heavy-isotope labeled internal standard, invaluable for quantitative analysis.

This guide provides a comprehensive overview of this compound, including its chemical properties, a conceptual synthetic pathway, detailed experimental protocols for its application as an internal standard in mass spectrometry-based assays, and its biological significance, particularly in the context of lipid peroxidation and cellular toxicity.

Chemical Properties and Synthesis

trans-2,cis-6-Nonadienal is a doubly unsaturated nine-carbon aldehyde.[1] The ¹³C₂ designation indicates that two carbon atoms in the molecule have been replaced with the stable carbon-13 isotope. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry.

Table 1: Physicochemical Properties of trans-2,cis-6-Nonadienal

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Powerful, green, cucumber, violet leaf |

| Boiling Point | Not specified |

| Solubility | Nearly insoluble in water, soluble in organic solvents |

Conceptual Synthesis of this compound

While specific proprietary synthesis methods may vary, a general synthetic strategy for introducing a ¹³C₂ label into an unsaturated aldehyde like trans-2,cis-6-nonadienal can be conceptualized. A plausible approach involves the use of a ¹³C₂-labeled building block, such as ¹³C₂-acetylene, which can be generated from ¹³C-elemental carbon.[5] This labeled building block can then be incorporated into the carbon skeleton of the target molecule through a series of organic reactions.

Caption: Conceptual workflow for the synthesis of this compound.

Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification of analytes in complex matrices, such as biological fluids and environmental samples.[6] The ¹³C-labeled internal standard is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final measurement.

Experimental Protocol: Quantification of a Volatile Analyte by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol describes a general method for the quantification of a volatile analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

1. Materials and Reagents:

-

This compound (Internal Standard Stock Solution)

-

Unlabeled Analyte Standard (for calibration curve)

-

Biological Matrix (e.g., plasma, urine)

-

Sodium Chloride

-

Deionized Water

-

Headspace Vials (20 mL) with Septa

-

SPME Fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

-

GC-MS System with Autosampler

2. Sample Preparation:

-

Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a control matrix.

-

To each calibration standard and unknown sample vial, add a fixed volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument.

-

Add a saturating amount of sodium chloride to each vial to enhance the partitioning of volatile compounds into the headspace.

-

Seal the vials immediately.

3. HS-SPME Procedure:

-

Incubate the vials at a controlled temperature (e.g., 50°C) with agitation for a defined period (e.g., 10 minutes) to allow for equilibration of the analytes between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of the volatile compounds.

4. GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the heated injection port of the GC.

-

Separate the compounds on an appropriate capillary column.

-

Detect the analyte and the internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) mode.

Table 2: Typical GC-MS Parameters

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Analyte) | To be determined based on the analyte's mass spectrum |

| SIM Ions (IS) | m/z specific to this compound |

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Caption: Experimental workflow for quantitative analysis using HS-SPME-GC-MS.

Biological Significance and Toxicological Profile

trans-2,cis-6-Nonadienal is a naturally occurring aldehyde formed from the lipid peroxidation of polyunsaturated fatty acids.[1] Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell damage and is implicated in various disease states. As a product of this process, the presence and concentration of nonadienal can be an indicator of oxidative stress.

Genotoxic Effects and Aneugenic Activity

Research has shown that trans-2,cis-6-nonadienal exhibits genotoxic effects.[7] Specifically, it has been identified as an aneugen, a type of mutagen that causes aneuploidy, which is an abnormal number of chromosomes in a cell.[7] Aneuploidy is a hallmark of many cancers and can contribute to tumorigenesis. The aneugenic effect of trans-2,cis-6-nonadienal is thought to be more prominent than its clastogenic (chromosome-breaking) effects.[7]

Hypothesized Signaling Pathway for Aneuploidy Induction

The precise molecular mechanism by which trans-2,cis-6-nonadienal induces aneuploidy has not been fully elucidated. However, a plausible pathway can be hypothesized based on the known reactivity of α,β-unsaturated aldehydes and the general mechanisms of aneugenesis. These aldehydes are electrophilic and can form adducts with cellular nucleophiles, such as proteins and DNA. Interference with critical components of the mitotic spindle or the proteins involved in the spindle assembly checkpoint (SAC) can lead to chromosome mis-segregation and aneuploidy.

References

- 1. researchgate.net [researchgate.net]

- 2. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-2,cis-6-Nonadienal-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, commonly known as violet leaf aldehyde or cucumber aldehyde, is a potent volatile organic compound responsible for the characteristic fresh green aroma of cucumbers, watermelon, and violet leaves.[1][2] Its isotopically labeled counterpart, trans-2,cis-6-Nonadienal-13C2, is a critical tool in analytical chemistry, primarily utilized as an internal standard for precise and accurate quantification in complex matrices.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, alongside detailed experimental protocols for its application in quantitative analysis.

While specific experimental data for the 13C2-labeled variant is limited, its chemical and physical properties are virtually identical to the unlabeled compound, with the exception of its molecular weight. Therefore, this guide presents the data for trans-2,cis-6-Nonadienal as a proxy, with the understanding that this compound is employed as a tracer in the methodologies described.[3]

Core Chemical Properties

The fundamental chemical and physical properties of trans-2,cis-6-Nonadienal are summarized below. These values are essential for designing and interpreting analytical experiments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [4] |

| Molecular Weight (unlabeled) | 138.21 g/mol | [4] |

| Molecular Weight (13C2 labeled) | 140.21 g/mol (approx.) | Calculated |

| CAS Number (unlabeled) | 557-48-2 | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Powerful green, cucumber, violet leaf | [2] |

| Boiling Point | 94-95 °C at 18 mmHg | [5] |

| Density | 0.86 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.474 | [5] |

| Solubility | Nearly insoluble in water, soluble in organic solvents | [2] |

| Flash Point | 83 °C (181.4 °F) | [6] |

Experimental Protocols

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA), a highly accurate quantification method.[7][8] The following is a detailed protocol for the quantification of trans-2,cis-6-Nonadienal in a food matrix using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantitative Analysis of trans-2,cis-6-Nonadienal using Stable Isotope Dilution HS-SPME-GC-MS

1. Objective: To accurately quantify the concentration of trans-2,cis-6-Nonadienal in a food sample (e.g., cucumber puree, fruit juice).

2. Principle: A known amount of this compound (internal standard) is added to the sample.[7] The labeled and unlabeled compounds are extracted from the sample's headspace using an SPME fiber and then analyzed by GC-MS.[9][10] The mass spectrometer distinguishes between the native analyte and the 13C-labeled standard based on their different mass-to-charge ratios (m/z). By comparing the peak areas of the two compounds, the concentration of the native analyte can be precisely calculated, as the ratio of the two is unaffected by variations in sample preparation and injection volume.[7]

3. Materials and Reagents:

-

Sample containing trans-2,cis-6-Nonadienal

-

This compound solution (internal standard) of known concentration in methanol

-

Sodium chloride (NaCl)

-

Deionized water

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

4. Sample Preparation:

-

Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial.

-

Add 2.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

-

Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

5. HS-SPME Procedure:

-

Place the vial in a heating block or water bath set to 50°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continuous agitation.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.

6. GC-MS Analysis:

-

Injector: 250°C, splitless mode for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

-

MS Transfer Line: 250°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor the characteristic ions for both the unlabeled trans-2,cis-6-Nonadienal (e.g., m/z 81, 95, 138) and the 13C2-labeled internal standard (e.g., m/z 83, 97, 140). The exact ions should be determined by analyzing the individual standards.

-

7. Data Analysis and Quantification:

-

Integrate the peak areas of the selected quantification ions for both the native analyte and the 13C2-labeled internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard.

-

Plot the response ratio against the concentration of the native analyte.

-

Determine the concentration of trans-2,cis-6-Nonadienal in the sample by interpolating its response ratio on the calibration curve.

Protocol: Synthesis of 13C-Labeled Aldehydes (General Approach)

1. Objective: To synthesize a 13C-labeled aldehyde from a 13C-labeled primary alcohol.

2. Principle: A primary alcohol containing a 13C label at the carbinol carbon can be oxidized to the corresponding 13C-labeled aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

3. Exemplary Reaction:

-

Starting Material: (2E,6Z)-Nona-2,6-dien-1-ol-1-13C

-

Oxidizing Agent: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

-

Solvent: Dichloromethane (DCM).

4. Procedure:

-

Dissolve the (2E,6Z)-Nona-2,6-dien-1-ol-1-13C in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the oxidizing agent (e.g., 1.5 equivalents of PCC or DMP) portion-wise to the solution at room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., diethyl ether for PCC, or a saturated solution of sodium thiosulfate (B1220275) for DMP).

-

Filter the reaction mixture through a pad of silica (B1680970) gel or Celite to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM or diethyl ether.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude trans-2,cis-6-Nonadienal-1-13C by column chromatography on silica gel.

Mandatory Visualizations

Caption: Workflow for quantitative analysis using stable isotope dilution.

Caption: Principle of stable isotope dilution analysis.

References

- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 2. fraterworks.com [fraterworks.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 7. Isotope dilution - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. openpub.fmach.it [openpub.fmach.it]

- 10. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Labeling of trans-2,cis-6-Nonadienal-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for trans-2,cis-6-nonadienal-13C2, a labeled version of the potent aroma compound also known as violet leaf aldehyde. The strategic incorporation of two carbon-13 isotopes facilitates its use as an internal standard in quantitative mass spectrometry-based assays, aiding in metabolomics, flavor analysis, and pharmacokinetic studies.

Introduction

trans-2,cis-6-Nonadienal is a naturally occurring C9 aldehyde responsible for the characteristic fresh green and cucumber-like aroma of many fruits and vegetables.[1] Its labeled analogue, this compound, is a valuable tool for researchers requiring precise quantification of the natural compound in complex matrices. This guide outlines a feasible and efficient synthetic route, leveraging commercially available starting materials to achieve the desired isotopic labeling pattern.

Proposed Synthetic Pathway

The proposed synthesis of this compound is based on the Knoevenagel-Doebner condensation reaction. This well-established method for forming α,β-unsaturated acids is particularly suited for this purpose, allowing for the direct introduction of the 13C2 label via a labeled precursor.

The overall synthetic scheme is as follows:

Figure 1: Proposed synthetic pathway for trans-2,cis-6-nonadienal-1,2-13C2.

This pathway commences with the condensation of commercially available cis-4-heptenal and malonic acid-1,3-13C2. The reaction, typically catalyzed by a base such as pyridine and piperidine, proceeds via a Knoevenagel-Doebner condensation followed by in-situ decarboxylation to yield the α,β-unsaturated carboxylic acid intermediate, trans-2,cis-6-nonadienoic acid-1,2-13C2. Subsequent selective conversion of the carboxylic acid to the aldehyde furnishes the final labeled product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

3.1. Knoevenagel-Doebner Condensation and Decarboxylation

This procedure is adapted from standard protocols for the synthesis of α,β-unsaturated acids from aldehydes and malonic acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| cis-4-Heptenal | 112.17 | 1.12 g | 10.0 |

| Malonic Acid-1,3-13C2 | 106.05 | 1.17 g | 11.0 |

| Pyridine | 79.10 | 20 mL | - |

| Piperidine | 85.15 | 0.5 mL | - |

| Diethyl Ether | 74.12 | 100 mL | - |

| 2 M Hydrochloric Acid | 36.46 | As needed | - |

| Saturated Sodium Chloride Solution | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.17 g (11.0 mmol) of malonic acid-1,3-13C2 in 20 mL of pyridine.

-

To this solution, add 1.12 g (10.0 mmol) of cis-4-heptenal followed by 0.5 mL of piperidine.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of diethyl ether and 50 mL of ice-water.

-

Acidify the aqueous layer to pH 1-2 by the dropwise addition of 2 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and wash with saturated sodium chloride solution (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-2,cis-6-nonadienoic acid-1,2-13C2.

3.2. Conversion of Carboxylic Acid to Aldehyde

Several methods can be employed for the selective conversion of the carboxylic acid to the aldehyde. One common and effective method involves the conversion to an acid chloride followed by reduction.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Crude trans-2,cis-6-Nonadienoic Acid-1,2-13C2 | 156.11 (labeled) | ~1.56 g | ~10.0 |

| Oxalyl Chloride | 126.93 | 1.52 g (1.1 mL) | 12.0 |

| Dichloromethane (B109758) (DCM), anhydrous | 84.93 | 50 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 1 drop | - |

| Lithium tri-tert-butoxyaluminum hydride (1.0 M in THF) | 254.28 | 11 mL | 11.0 |

| Tetrahydrofuran (B95107) (THF), anhydrous | 72.11 | 20 mL | - |

Procedure:

-

Dissolve the crude trans-2,cis-6-nonadienoic acid-1,2-13C2 (~10.0 mmol) in 50 mL of anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add one drop of anhydrous N,N-dimethylformamide (DMF) to the solution.

-

Cool the mixture to 0 °C in an ice bath and slowly add 1.1 mL (12.0 mmol) of oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in 20 mL of anhydrous tetrahydrofuran (THF) and cool to -78 °C.

-

Slowly add 11 mL (11.0 mmol) of a 1.0 M solution of lithium tri-tert-butoxyaluminum hydride in THF.

-

Stir the reaction at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of water at -78 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford trans-2,cis-6-nonadienal-1,2-13C2.

Data Presentation

Table 1: Reactant and Expected Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role |

| cis-4-Heptenal | C7H12O | 112.17 | Aldehyde Precursor |

| Malonic Acid-1,3-13C2 | 13C2CH4O4 | 106.05 | 13C Label Source |

| trans-2,cis-6-Nonadienoic Acid-1,2-13C2 | 13C2C7H12O2 | 156.11 | Intermediate |

| trans-2,cis-6-Nonadienal-1,2-13C2 | 13C2C7H12O | 140.11 | Final Product |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Step | Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Knoevenagel-Doebner Condensation | Pyridine, Piperidine | Pyridine | 90-100 | 4 | 70-85 |

| 2a | Acid Chloride Formation | Oxalyl Chloride, DMF | Dichloromethane | 0 to RT | 2 | >95 (crude) |

| 2b | Rosenmund Reduction (alternative) | LiAlH(OtBu)3 | Tetrahydrofuran | -78 | 3 | 60-75 |

Yields are estimated based on analogous reactions and may vary.

Visualization of Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of trans-2,cis-6-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal (B146757), also known as violet leaf aldehyde, is a potent C9 aliphatic aldehyde that contributes significantly to the characteristic aroma of many fruits and vegetables. Its fresh, green, and cucumber-like scent has made it a compound of interest in the flavor and fragrance industries. Beyond its sensory properties, trans-2,cis-6-nonadienal is a biologically active molecule involved in plant defense mechanisms as a "green leaf volatile" (GLV). This technical guide provides a comprehensive overview of its natural sources, biosynthetic pathway, and the experimental methodologies used for its study.

Natural Occurrence of trans-2,cis-6-Nonadienal

trans-2,cis-6-Nonadienal is found in a variety of plant species and is a key component of their volatile organic compound (VOC) profile. It is particularly recognized as the essence of cucumbers.[1] Other notable natural sources include violet leaf absolute, freshly cut watermelon, and bread crust.[1] The compound is also present in various other fruits and vegetables, contributing to their unique flavor profiles.

Quantitative Data on trans-2,cis-6-Nonadienal Occurrence

The concentration of trans-2,cis-6-nonadienal can vary significantly depending on the natural source, cultivar, and environmental conditions. The following table summarizes suggested levels for use in flavor formulations, providing an indication of its potency and effective concentration in different food matrices.

| Food/Flavor Profile | Suggested Concentration (ppm) in finished product | Reference |

| Cucumber | 500 | [2] |

| Bell Pepper | 30 | [2] |

| Watermelon | 10 | |

| Mango | 10 | |

| Coffee | 10 | |

| Pandan | 10 | |

| Tomato (raw) | 50 | |

| Tomato (cooked) | 20 | |

| Concord Grape | 20 | |

| White Grape | 5 | [2] |

| Peach | 5 | [2] |

| Apricot | 5 | |

| Strawberry | 1 | [2] |

Biosynthesis of trans-2,cis-6-Nonadienal

The biosynthesis of trans-2,cis-6-nonadienal is a well-characterized pathway that begins with the polyunsaturated fatty acid, α-linolenic acid.[1] This process is primarily initiated in response to tissue damage in plants and involves a cascade of enzymatic reactions. The key enzymes in this pathway are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The biosynthetic pathway can be summarized in the following steps:

-

Lipoxygenase (LOX) Action: In the presence of molecular oxygen, 9-lipoxygenase (9-LOX) catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Hydroperoxide Lyase (HPL) Cleavage: The 9-HPOT is then cleaved by a specific hydroperoxide lyase (HPL). This cleavage results in the formation of two fragments: (3Z,6Z)-nonadienal and 9-oxononanoic acid.

-

Isomerization: The initially formed (3Z,6Z)-nonadienal is subsequently isomerized to the more stable and sensorially significant trans-2,cis-6-nonadienal. This isomerization can occur spontaneously or be enzyme-catalyzed.

Experimental Protocols

The identification, quantification, and study of the biosynthesis of trans-2,cis-6-nonadienal involve several key experimental techniques. Detailed methodologies for these are provided below.

Extraction and Analysis of Volatile Compounds

A widely used method for the extraction and analysis of trans-2,cis-6-nonadienal from biological matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and HS-SPME:

-

Objective: To extract volatile compounds from the sample matrix into the headspace and adsorb them onto a solid-phase microextraction fiber.

-

Materials:

-

20 mL headspace vials with septa

-

SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Water bath or heating block

-

Internal standard (e.g., n-butyl benzene, 100 ppm in n-pentane)

-

-

Procedure:

-

Place a known amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a known amount of internal standard to the vial.

-

Seal the vial with a septum cap.

-

Equilibrate the vial in a water bath at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 5 minutes) to adsorb the volatile analytes.

-

Retract the fiber into the needle.

-

2. GC-MS Analysis:

-

Objective: To separate, identify, and quantify the extracted volatile compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3.5 minutes

-

Ramp 1: Increase to 100°C at 10°C/min

-

Ramp 2: Increase to 180°C at 7°C/min

-

Ramp 3: Increase to 280°C at 25°C/min, hold for 5 minutes

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 35-500

-

Solvent Delay: 3.5 minutes

-

-

-

Data Analysis:

-

Identification of trans-2,cis-6-nonadienal is achieved by comparing the retention time and mass spectrum of the sample peak with that of an authentic standard.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

-

Enzyme Extraction and Activity Assays

1. Lipoxygenase (LOX) Extraction from Plant Tissue:

-

Objective: To extract active lipoxygenase enzymes from plant material.

-

Materials:

-

Plant tissue (e.g., mung bean seedlings, soybean)

-

Liquid nitrogen

-

Ice-cold hexane (B92381)

-

Extraction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8)

-

Centrifuge

-

Dialysis tubing

-

-

Procedure:

-

Grind the plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with ice-cold hexane to remove lipids (defatting).

-

Extract the defatted powder with the extraction buffer at 4°C for 3-4 hours with gentle stirring.

-

Centrifuge the extract at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and dialyze it against the extraction buffer for 24 hours with several buffer changes.

-

Centrifuge the dialyzed extract at 25,000 x g for 20 minutes to remove any precipitates. The resulting supernatant contains the crude LOX extract.

-

2. Lipoxygenase (LOX) Activity Assay:

-

Objective: To measure the activity of lipoxygenase by monitoring the formation of conjugated dienes.

-

Principle: LOX catalyzes the formation of hydroperoxides from polyunsaturated fatty acids, which results in the formation of a conjugated diene system that absorbs light at 234 nm.

-

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

-

Substrate: Linolenic acid (e.g., 250 µM final concentration)

-

Enzyme extract

-

-

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the enzyme extract.

-

Initiate the reaction by adding the linolenic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

-

3. Hydroperoxide Lyase (HPL) Activity Assay:

-

Objective: To measure the activity of hydroperoxide lyase by monitoring the cleavage of its fatty acid hydroperoxide substrate.

-

Principle: HPL cleaves the conjugated diene structure of the hydroperoxide substrate, leading to a decrease in absorbance at 234 nm.

-

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5)

-

Substrate: 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT) (e.g., 20 µM final concentration)

-

Enzyme extract

-

-

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the 9-HPOT substrate.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

Calculate the HPL activity based on the rate of substrate consumption.

-

One unit of HPL activity can be defined as the amount of enzyme that converts 1 nmol of substrate per minute.[3]

-

References

An In-depth Technical Guide to Isotopic Labeling of Volatile Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of isotopic labeling of volatile organic compounds (VOCs). It is designed to serve as a practical resource for researchers in various fields, including metabolism studies, environmental science, and drug development, who are looking to leverage the power of stable isotope tracers in their work.

Core Principles of Isotopic Labeling of VOCs

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and quantify analytes in complex matrices.[1][2] The core principle involves replacing one or more atoms in a VOC molecule with a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[2][3] These labeled molecules are chemically identical to their unlabeled counterparts but have a higher mass, which allows them to be distinguished and traced using mass spectrometry (MS) and other analytical techniques.[1][2]

The use of stable isotopes offers a safe and effective alternative to radioactive isotopes for many applications. Common stable isotopes used for labeling VOCs and their natural abundances are listed in Table 1.

| Isotope | Natural Abundance (%) |

| ¹²C | 98.9 |

| ¹³C | 1.1 |

| ¹H | 99.98 |

| ²H (D) | 0.015 |

| ¹⁴N | 99.63 |

| ¹⁵N | 0.37 |

| ¹⁶O | 99.76 |

| ¹⁷O | 0.04 |

| ¹⁸O | 0.2 |

| Table 1: Natural Abundance of Common Stable Isotopes Used in VOC Labeling. |

Synthesis and Labeling Methodologies

The introduction of stable isotopes into VOCs can be achieved through various synthetic strategies, ranging from simple exchange reactions to complex multi-step syntheses using labeled precursors.

Deuterium Labeling of Aromatic VOCs (e.g., BTEX)

Deuterium labeling of aromatic compounds like benzene (B151609), toluene, ethylbenzene, and xylene (BTEX) can be achieved through electrophilic aromatic substitution reactions.[4]

Experimental Protocol: Deuterium Labeling of Benzene

-

Materials: Benzene, deuterated sulfuric acid (D₂SO₄), deuterated water (D₂O).

-

Procedure:

-

In a sealed reaction vessel, combine benzene with a significant excess of D₂SO₄ and D₂O.[4]

-

The strong acidic conditions facilitate the exchange of hydrogen atoms on the aromatic ring with deuterium atoms from the deuterated reagents.[4]

-

The reaction is typically stirred for an extended period to ensure complete or high levels of deuteration.[4]

-

The deuterated benzene is then isolated and purified, for example, through extraction and distillation.

-

-

Analysis: The level of deuterium incorporation can be quantified using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

¹³C-Labeling of Terpenes and Carbonyl Compounds

¹³C-labeled VOCs are often synthesized using commercially available ¹³C-labeled starting materials.[3] For example, the synthesis of ¹³C-labeled fatty acids, which can be precursors to volatile aldehydes and ketones, can be achieved using K¹³CN.[5]

Experimental Protocol: Synthesis of [1-¹³C]-Tetradecanoic Acid

-

Materials: 1-Bromotridecane (B143060), K¹³CN (90% enriched), hydrolysis reagents.

-

Procedure:

-

Analysis: The final product is verified using gas-liquid chromatography and NMR spectroscopy to confirm its identity and isotopic enrichment.[5]

¹⁵N-Labeling of Volatile Amines and Heterocycles

¹⁵N-labeled volatile amines and heterocyclic compounds can be synthesized using ¹⁵N-labeled ammonia (B1221849) or other nitrogen-containing precursors.

Experimental Protocol: Synthesis of [¹⁵N]-Pyridine

-

Materials: 2-ethoxy-3,4-dihydro-2H-pyran, ¹⁵NH₄Cl, methylene (B1212753) blue.

-

Procedure:

Experimental Workflows and Applications

Isotopically labeled VOCs are invaluable tools in a wide range of applications, from fundamental metabolic research to clinical diagnostics and drug development.

Metabolic Pathway Elucidation

Stable isotope tracers are instrumental in mapping metabolic pathways. By providing cells or organisms with a labeled precursor, researchers can track the incorporation of the isotope into downstream metabolites, thereby elucidating the metabolic network.[7][8]

Workflow for Metabolic Flux Analysis using Labeled VOCs

The general workflow for a metabolic flux analysis (MFA) experiment using labeled VOCs is depicted below.[9][10][11]

Caption: General workflow for metabolic flux analysis using isotopically labeled VOCs.

Isoprene (B109036) Biosynthesis Pathway (MEP/MVA)

The biosynthesis of isoprene, a common VOC emitted by plants, proceeds through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[12] Isotopic labeling studies with ¹³C-glucose have been crucial in delineating the contributions of each pathway to isoprene production.[12]

Caption: Simplified isoprene biosynthesis via the MVA and MEP pathways.

Drug Development and ADME Studies

Isotopically labeled compounds are essential in drug development for absorption, distribution, metabolism, and excretion (ADME) studies.[13][14][15][16] By administering a labeled version of a drug candidate, researchers can track its fate in the body, identify metabolites, and determine pharmacokinetic parameters.[13][14][15][16]

Experimental Workflow for a Volatile Drug ADME Study

Caption: Workflow for an ADME study of a volatile drug using isotopic labeling.

Environmental and Diagnostic Applications

Isotopically labeled VOCs are used as internal standards in environmental analysis for the accurate quantification of pollutants.[17][18][19] In medical diagnostics, labeled compounds can be administered to patients to probe specific metabolic functions through breath analysis.

Analytical Techniques for Labeled VOCs

The analysis of isotopically labeled VOCs primarily relies on mass spectrometry coupled with a separation technique, most commonly gas chromatography (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for VOC analysis, offering excellent separation and sensitive detection.[20] When analyzing isotopically labeled compounds, the mass spectrometer distinguishes between the labeled and unlabeled molecules based on their mass-to-charge ratio (m/z).

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

For high-precision isotope ratio measurements, GC-IRMS is the technique of choice.[21] It provides information on the isotopic composition of individual VOCs, which is crucial for source apportionment and mechanistic studies.[21]

Sample Preparation and Introduction Techniques

The choice of sample preparation and introduction method is critical for the accurate analysis of VOCs.

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample headspace to adsorb VOCs.[20][22] SPME is effective for extracting medium to high boiling point compounds.[23]

-

Purge-and-Trap (P&T): A dynamic headspace technique where an inert gas is bubbled through a liquid sample, and the purged VOCs are trapped on an adsorbent material before being desorbed into the GC.[12][20][22] P&T is generally more sensitive for highly volatile compounds.[23]

Comparison of Analytical Techniques for Labeled VOCs

| Technique | Principle | Typical Detection Limits | Key Advantages | Key Limitations |

| GC-MS | Separation by GC, detection by mass spectrometry. | pptv to ppbv[17] | High sensitivity and specificity. | Isotopic enrichment quantification can be challenging. |

| GC-IRMS | Separation by GC, combustion to CO₂, N₂, etc., and isotopic ratio measurement. | 0.07 to 27 µg/L (P&T) | High precision for isotope ratio measurements. | Lower sensitivity than GC-MS. |

| SPME | Adsorption of VOCs onto a coated fiber. | ng/g to pg/g[24] | Simple, solvent-free, good for higher molecular weight VOCs.[22] | Can be less sensitive than P&T for highly volatile compounds. |

| Purge-and-Trap (P&T) | Dynamic headspace extraction with trapping and thermal desorption. | 0.25 to 5.0 µg/L[12] | High sensitivity for volatile compounds. | More complex setup than SPME. |

Table 2: Comparison of common analytical techniques for the analysis of isotopically labeled VOCs.

Quantitative Data and Isotopic Enrichment

The success of an isotopic labeling study relies on the ability to accurately quantify the level of isotopic enrichment in the target VOCs.

Isotopic Enrichment and Labeling Efficiency

Isotopic enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. Labeling efficiency is the percentage of molecules that have been successfully labeled. These parameters are crucial for interpreting the results of tracer studies.

| Labeled VOC Class | Labeling Method | Typical Isotopic Enrichment (%) | Reference |

| Aromatic Esters | Iridium-Catalysed H/D Exchange | >95 | [25] |

| Fatty Acids | Synthesis with ¹³C-precursors | 90 | [5] |

| Peptides | ¹³C-Methylation | High | [26] |

| Heterocycles | From ¹⁵NH₄Cl | 84 (¹⁵N purity) | [6] |

Table 3: Examples of reported isotopic enrichment levels for different VOC classes and labeling methods.

Detection Limits of Labeled VOCs

The method detection limit (MDL) is a critical parameter for any analytical method. The MDLs for isotopically labeled VOCs depend on the analytical technique and the sample matrix.

| Analytical Method | VOCs | Detection Limits | Reference |

| P&T-GC/IRMS | Monoaromatic compounds | 0.07 - 0.35 µg/L | [27] |

| P&T-GC/IRMS | Halogenated hydrocarbons | 0.76 - 27 µg/L | [27] |

| HS-SPME-GC/TOF-MS | [U-¹³C]-labeled volatiles | 0.010 - 1.04 ng/g | [24] |

| GC/C/IRMS | ¹³C-labeled fatty acid methyl esters | ~20 - 30 pg injected | [1] |

| Dynamic Headspace GC-MS | EPA Method 8260 VOCs | 0.5 ppb | [28] |

| Static Headspace GC-MS | EPA Method 8260 VOCs | 10 ppb | [28] |

| P&T GC-MS | EPA Method 8260C VOCs | 0.2 ppb (water), 0.5 ppb (soil) | [29] |

Table 4: Method detection limits for various isotopically labeled VOCs using different analytical techniques.

Conclusion

Isotopic labeling of volatile organic compounds is a versatile and powerful tool for researchers across various scientific disciplines. From elucidating complex metabolic pathways to facilitating the development of new pharmaceuticals, the ability to trace the fate of molecules provides invaluable insights. The continued development of advanced synthetic labeling strategies and highly sensitive analytical instrumentation will further expand the applications of this indispensable technique. This guide has provided a foundational understanding of the core principles, detailed experimental methodologies, and a summary of quantitative data to aid researchers in the successful implementation of isotopic labeling in their work.

References

- 1. Practical considerations in the gas chromatography/combustion/isotope ratio monitoring mass spectrometry of 13C-enriched compounds: detection limits and carryover effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Synthesis of 13C-labeled iodoacetanilide and application to quantitative peptide analysis by isotope differential mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 13C-Metabolic flux analysis of co-cultures: A novel approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | MDPI [mdpi.com]

- 10. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 15. researchgate.net [researchgate.net]

- 16. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 17. contractlaboratory.com [contractlaboratory.com]

- 18. mdpi.com [mdpi.com]

- 19. bioairsolutions.com [bioairsolutions.com]

- 20. researchgate.net [researchgate.net]

- 21. Isotope-ratio detection for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparison of solid-phase microextraction and purge-and-trap methods for the analysis of the volatile fraction of butter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Production of isotopically labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to 13C Labeled Standards in Flavor and Fragrance Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 13C labeled standards in the precise and accurate quantification of flavor and fragrance compounds. The use of stable isotope dilution analysis (SIDA) with 13C internal standards has become the benchmark for overcoming matrix effects and variability in sample preparation and analysis, ensuring data of the highest quality and reliability.[1][2]

The Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to a sample.[1] Since the labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical processes throughout sample preparation and analysis. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during the procedure. 13C labeled standards are particularly advantageous as they do not exhibit the isotopic fractionation sometimes observed with deuterium-labeled compounds and provide a distinct mass shift, minimizing spectral interference.

Core Advantages of 13C Labeled Standards

-

Accuracy and Precision: SIDA with 13C standards is widely recognized for its high accuracy and precision in quantifying flavor and fragrance compounds in complex matrices.[1]

-

Matrix Effect Compensation: The co-elution of the 13C labeled standard with the native analyte allows for effective compensation of matrix-induced signal suppression or enhancement in the mass spectrometer.

-

Robustness: The method is robust against variations in extraction efficiency and sample volume, as the analyte-to-standard ratio is the critical measurement.

Commercially Available 13C Labeled Flavor and Fragrance Standards

A variety of 13C labeled standards for common flavor and fragrance compounds are commercially available, offering high isotopic and chemical purity. Researchers should always refer to the certificate of analysis provided by the supplier for exact specifications.

| Compound | Supplier Example | Isotopic Purity (%) | Chemical Purity (%) |

| Vanillin (ring-¹³C₆) | Cambridge Isotope Laboratories | 99 | >98 |

| Vanillin (methoxy-¹³C) | Cambridge Isotope Laboratories | 99 | >98 |

| Linalool-¹³Cₓ | (Available through custom synthesis) | >98 | >95 |

| Caffeine-¹³C₃ | Cambridge Isotope Laboratories | 99 | >98 |

| Formaldehyde-¹³C | Cambridge Isotope Laboratories | 99 | >98 |

Note: This table is not exhaustive and represents a sample of available standards. Isotopic and chemical purities may vary by supplier and batch.

Experimental Protocols: A Generalized Workflow for SIDA-GC-MS

The following protocol outlines a general workflow for the quantitative analysis of a flavor or fragrance compound in a liquid or solid matrix using a 13C labeled internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the sample matrix and prepare them for GC-MS analysis. The choice of extraction method depends on the matrix and the volatility of the analyte.

-

For Liquid Samples (e.g., Beverages, Perfumes):

-

Accurately weigh a known amount of the liquid sample into a vial.

-

Add a precise volume of a stock solution of the 13C labeled internal standard to the sample. The amount of internal standard added should be comparable to the expected concentration of the native analyte.

-

Vortex the sample to ensure thorough mixing and equilibration of the internal standard with the sample matrix.

-

Proceed to the appropriate extraction technique.

-

-

For Solid or Semi-Solid Samples (e.g., Food Products, Cosmetics):

-

Homogenize the sample to ensure uniformity.

-

Accurately weigh a known amount of the homogenized sample into a suitable extraction vessel.

-

Add a precise volume of a stock solution of the 13C labeled internal standard.

-

Add an appropriate extraction solvent (e.g., dichloromethane, diethyl ether).

-

Perform the extraction using methods such as sonication, vortexing, or shaking for a defined period.

-

Centrifuge the sample to separate the solid matrix from the solvent extract.

-

Carefully transfer the supernatant (solvent extract) to a clean vial for further processing.

-

-

Common Extraction Techniques:

-

Liquid-Liquid Extraction (LLE): Used for liquid samples, where the analyte is partitioned from the sample matrix into an immiscible solvent.

-

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to extract volatile and semi-volatile compounds.[3]

-

Simultaneous Distillation-Extraction (SDE): A technique used for the extraction of volatile and semi-volatile compounds from aqueous samples.

-

GC-MS Analysis

The prepared extract is then injected into the GC-MS system for separation and detection.

-

Typical GC-MS Parameters:

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

-

Injector Temperature: Typically 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp: 5 °C/min to 250 °C.

-

Hold: 5 min at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. The molecular ions or characteristic fragment ions of both the native analyte and the 13C labeled internal standard are monitored.

-

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the 13C labeled internal standard.

-

Response Factor Calculation: Prepare a series of calibration standards containing known concentrations of the native analyte and a fixed concentration of the 13C labeled internal standard. Analyze these standards using the same GC-MS method. Calculate the response factor (RF) for each calibration level using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Concentration Calculation: Calculate the concentration of the analyte in the unknown sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_mean) where RF_mean is the average response factor from the calibration curve.

Visualizing the Workflow and Principles

The following diagrams, created using the DOT language, illustrate the key workflows and principles involved in the use of 13C labeled standards for flavor and fragrance analysis.

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Caption: General workflow for quantitative analysis using SIDA-GC-MS.

Conclusion

The use of 13C labeled standards in conjunction with Stable Isotope Dilution Analysis and GC-MS provides an exceptionally accurate and reliable method for the quantification of flavor and fragrance compounds. This technical guide offers a foundational understanding and a practical framework for researchers, scientists, and drug development professionals to implement this gold-standard technique in their analytical workflows. By adhering to detailed and validated protocols, laboratories can ensure the generation of high-quality, defensible data for a wide range of applications, from quality control in the food and beverage industry to safety assessments in cosmetics and pharmaceuticals.

References

A Technical Guide to the Role of trans-2,cis-6-Nonadienal in Food Aroma

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-2,cis-6-Nonadienal (B146757), also known as cucumber aldehyde or violet leaf aldehyde, is a doubly unsaturated nine-carbon aldehyde (C₉H₁₄O) that plays a pivotal role in the aroma profiles of numerous fruits and vegetables.[1] Its intensely green, fresh, and characteristic cucumber-like scent makes it one of the most potent and recognizable aroma compounds found in nature.[2] This compound is a key contributor to the desirable fresh notes in foods such as cucumber, watermelon, and bread crust.[1] Understanding its formation, sensory properties, and analytical quantification is critical for food science, flavor chemistry, and product development. This technical guide provides an in-depth overview of trans-2,cis-6-nonadienal, focusing on its biochemical origins, sensory impact, quantitative occurrence, and the methodologies used for its analysis.

Physicochemical and Sensory Properties

trans-2,cis-6-Nonadienal is a colorless to pale yellow liquid with a molecular weight of 138.21 g/mol .[1] It is characterized by an extremely powerful and diffusive aroma. Due to its potency, it is often handled in dilution.[3] Its sensory attributes are highly valued in the food and fragrance industries for imparting fresh, green, and aqueous notes.

Table 1: Physicochemical and Sensory Data for trans-2,cis-6-Nonadienal

| Property | Value / Description | Source(s) |

| IUPAC Name | (2E,6Z)-Nona-2,6-dienal | [1] |

| Synonyms | Cucumber aldehyde, Violet leaf aldehyde | [1][2] |

| Molecular Formula | C₉H₁₄O | [1] |

| Molar Mass | 138.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 94-95 °C at 18 mmHg | [5] |

| Density | ~0.86 g/mL at 25 °C | [5] |

| Odor Threshold | ~0.01 ng/g (in water) | [6] |

| Aroma Profile | Intensely green, cucumber, violet leaf, with watery, melon-like, and subtle fatty undertones. | [2][5][7] |

Biochemical Formation: The Lipoxygenase (LOX) Pathway

trans-2,cis-6-Nonadienal is not present in intact plant tissues but is formed rapidly upon cellular disruption, such as cutting or chewing. Its biosynthesis is a result of the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids (PUFAs).[8] The primary precursor for C9 aldehydes, including trans-2,cis-6-nonadienal, is α-linolenic acid (C18:3).[1]

The process involves two key enzymatic steps:

-

Lipoxygenase (LOX): Upon tissue damage, membrane-bound α-linolenic acid is exposed to lipoxygenase. Plant LOXs are non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into the fatty acid.[8][9] Specifically, 9-lipoxygenase (9-LOX) oxygenates α-linolenic acid at the 9th carbon position, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).

-

Hydroperoxide Lyase (HPL): The unstable 9-hydroperoxide intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage reaction yields two fragments: a C9 aldehyde, (Z)-3,cis-6-nonadienal, and a C9 oxo-acid.

-

Isomerase Action: The initially formed (Z)-3,cis-6-nonadienal is unstable and rapidly isomerizes to the more stable and sensorially significant α,β-unsaturated aldehyde, trans-2,cis-6-nonadienal.

Occurrence and Quantitative Data in Foods

trans-2,cis-6-Nonadienal is a key aroma compound in many foods, but its concentration is particularly high and sensorially relevant in cucurbits. Its contribution to the overall aroma is determined not only by its concentration but also by its extremely low odor threshold, resulting in a high Odor Activity Value (OAV). The OAV is calculated as the ratio of a compound's concentration to its odor threshold and indicates its relative importance to the aroma.[6]

Table 2: Concentration and Odor Activity Value (OAV) of trans-2,cis-6-Nonadienal in Foods

| Food Product | Concentration Range | Odor Threshold (Water) | Calculated OAV Range | Source(s) |

| Cucumber (various cultivars) | 1.30 - 3.05 ppm (µg/g) | 0.01 ng/g | 130,000 - 305,000 | [10] |

| Cucumber (fresh) | 9.4 - 12.5 mg/kg (µg/g) | 0.01 ng/g | 940,000 - 1,250,000 | [11] |

| Watermelon Juice (thermally treated) | 1.18 µg/L | 0.01 µg/L | 656 | [11] |

Note: The OAV for watermelon juice is reported directly in the source. OAVs for cucumber are calculated using the lowest reported threshold value for illustrative purposes.

Experimental Protocols

The analysis of potent, reactive volatiles like trans-2,cis-6-nonadienal requires sensitive and specialized techniques. Key methodologies include Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) for quantification, and Gas Chromatography-Olfactometry (GC-O) for sensory evaluation.

Protocol for Quantification by HS-SPME-GC-MS

This protocol is adapted from methodologies for analyzing volatiles in cucumber.[6][12]

-

Sample Preparation:

-

Homogenize 5 g of fresh sample (e.g., cucumber flesh) into a fine powder, often under liquid nitrogen to prevent enzymatic activity.[6]

-

Transfer the powder to a 20 mL SPME glass vial.

-

Add a saturated NaCl solution to enhance the release of volatiles by increasing the ionic strength of the matrix.[6]

-

Add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone (B77676) or decanal) for accurate quantification.[6]

-

Seal the vial immediately with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Equilibrate the vial at a set temperature (e.g., 60°C) for a defined period (e.g., 20 min) to allow volatiles to partition into the headspace.[12]

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 20-30 min) at the same temperature to adsorb the analytes.[12]

-

-

GC-MS Analysis:

-

Immediately introduce the SPME fiber into the heated GC injection port (e.g., 250°C, splitless mode) for thermal desorption of the volatiles onto the analytical column.[12]

-

Column: Use a mid-polarity capillary column such as a DB-5MS or DB-FFAP (e.g., 30 m × 0.25 mm, 0.25 µm film thickness).[6][12]

-

Oven Program: A typical temperature program starts at 40-50°C (hold for 2-3 min), ramps at 7-10°C/min to 180°C, and then ramps at 25°C/min to a final temperature of 280°C (hold for 5 min).[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

MS Detector: Operate in electron ionization (EI) mode (70 eV). The ion source temperature is set to 230°C and the transfer line to 280°C.[6]

-

Data Acquisition: Collect data in full scan mode (e.g., m/z 35-500) for identification and in selected ion monitoring (SIM) mode for enhanced quantification, using characteristic ions for trans-2,cis-6-nonadienal.

-

Quantification: Calculate the concentration based on the peak area ratio of the analyte to the internal standard, referencing a previously generated calibration curve.

-

Protocol for Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful GC-Olfactometry technique used to identify the most potent odorants in a sample by analyzing serial dilutions of a solvent extract.[1]

-

Solvent Extraction:

-

Homogenize a large amount of the sample (e.g., 500 g) with a suitable organic solvent (e.g., dichloromethane) to create a slurry.

-

Stir for several hours at a controlled temperature to extract the volatile and semi-volatile compounds.

-

Filter the mixture to separate the solvent extract from the solid food matrix.

-

Dry the extract (e.g., using anhydrous sodium sulfate) and carefully concentrate it using a Vigreux column and/or micro-distillation to a final volume of a few milliliters. This produces the original aroma extract.

-

-

Serial Dilution:

-

Prepare a series of dilutions of the original extract with the same solvent. A common dilution factor is 1:1 (i.e., 1+1), creating dilutions of 1:2, 1:4, 1:8, 1:16, and so on, up to a point where no odors are detected.

-

-

GC-Olfactometry (GC-O) Analysis:

-

Inject each dilution, starting with the most concentrated, into the GC-O system. The GC column effluent is split between a chemical detector (like FID or MS) and a heated sniffing port.

-

A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

-

The analysis proceeds from the most concentrated to the most dilute extracts. The last dilution at which a specific odor is detected determines its Flavor Dilution (FD) factor .

-

-

Data Interpretation:

-

Compounds with the highest FD factors are considered the most potent odorants in the sample, as they are still detectable at very high dilutions.[10]

-

The chemical identity of these high-FD factor compounds is then confirmed using GC-MS by matching retention indices and mass spectra with authentic standards. trans-2,cis-6-Nonadienal consistently shows one of the highest FD factors in cucumber extracts.[10]

-

Conclusion

trans-2,cis-6-Nonadienal is an exceptionally impactful aroma compound, defining the fresh and green character of many important foods. Its formation via the lipoxygenase pathway upon tissue damage is a classic example of biochemically generated flavor. Due to its extremely low odor threshold, even trace amounts can significantly influence the sensory profile of a product. Accurate quantification and sensory evaluation, achieved through sophisticated methods like HS-SPME-GC-MS and Aroma Extract Dilution Analysis, are essential for understanding and manipulating food flavor. This knowledge is invaluable for quality control, new product development, and fundamental research in food chemistry and plant science.

References

- 1. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 2. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pfigueiredo.org [pfigueiredo.org]

- 11. imreblank.ch [imreblank.ch]

- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Scent of Green: Unraveling the Discovery of trans-2,cis-6-Nonadienal as the Quintessential Cucumber Aldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and scientific characterization of trans-2,cis-6-nonadienal (B146757), the compound primarily responsible for the characteristic fresh aroma of cucumbers (Cucumis sativus). From early isolation techniques to modern analytical methodologies, this document provides a comprehensive overview of the key experiments, quantitative data, and biosynthetic pathways that have solidified the status of trans-2,cis-6-nonadienal as a critical flavor compound.

Introduction: The Chemical Essence of a Familiar Flavor

The distinctive, cool, and green aroma of a freshly sliced cucumber is a universally recognized sensory experience. For decades, scientists have been intrigued by the chemical constituents that create this unique flavor profile. Early research in the mid-20th century laid the groundwork for identifying the volatile organic compounds (VOCs) responsible. It was the groundbreaking work of Forss and colleagues in 1962 that first isolated 2,6-nonadienal (B1213864) from cucumbers, setting the stage for a deeper understanding of cucumber flavor chemistry.[1] Subsequent research, most notably by Schieberle and Grosch in 1990, utilized advanced sensory analysis techniques to unequivocally identify the trans-2,cis-6 isomer of nonadienal as the principal character-impact odorant in cucumbers.[2][3] This compound, often referred to as "cucumber aldehyde," possesses an exceptionally low odor threshold, meaning it can be detected by the human nose at very minute concentrations.

This guide will explore the historical context of this discovery, detail the experimental protocols used for its isolation and characterization, present quantitative data on its prevalence and sensory impact, and illustrate the complex biosynthetic pathway responsible for its formation in cucumber fruit.

Quantitative Analysis of Key Cucumber Volatiles

The aroma of cucumber is a complex mixture of various volatile compounds, with aldehydes and alcohols being the most significant contributors.[4] Among these, C6 and C9 aldehydes and alcohols are paramount to the characteristic fresh and green notes.[4] The tables below summarize the concentrations of trans-2,cis-6-nonadienal and other key aroma compounds in different cucumber cultivars, along with their respective odor thresholds. The "Odor Activity Value" (OAV), calculated as the ratio of concentration to the odor threshold, indicates the relative importance of a compound to the overall aroma. An OAV greater than 1 suggests a significant contribution to the flavor profile.

| Compound | Odor Descriptor | Odor Threshold (ng/g in water) | Reference for Odor Threshold |

| trans-2,cis-6-Nonadienal | Cucumber, Green, Fatty | 0.01 | [5][6] |

| (E)-2-Nonenal | Green, Fatty, Tallowy | 0.5 | [5] |

| Hexanal | Green, Grassy | 4.5 | [6] |

| (E)-2-Hexenal | Green, Leafy | 17 | |

| Nonanal | Fatty, Citrus, Floral | 1 | |

| (Z)-6-Nonenal | Melon | 0.02 | [5] |

Table 1: Odor Thresholds of Key Volatile Compounds in Cucumber. This table highlights the exceptionally low odor threshold of trans-2,cis-6-nonadienal, underscoring its potency as a flavor compound.

| Cucumber Cultivar | trans-2,cis-6-Nonadienal (µg/kg FW) | (E)-2-Nonenal (µg/kg FW) | Reference |

| Inbred Line 'C-9' | 479.77 ± 5.24 | Not specified | [7] |

| Inbred Line 'No. 26' | 1018 (at 3 dpa) | 132 (at 3 dpa) | [5] |

| Inbred Line 'No. 14' | 93 (at 6 dpa) | 24 (at 6 dpa) | [5] |

| Various Cultivars (Range) | 93 - 1018 | 24 - 132 | [5] |

Table 2: Concentration of Key Aldehydes in Different Cucumber Cultivars. Concentrations can vary significantly depending on the cultivar and the developmental stage of the fruit (dpa = days post-anthesis).

Experimental Protocols: From Distillation to Modern Spectrometry

The identification of trans-2,cis-6-nonadienal as the cucumber aldehyde was the result of evolving analytical techniques over several decades. This section details the methodologies employed in the key cited experiments.

Early Isolation and Identification (Forss et al., 1962)

Pinpointing the Principal Odorant: Aroma Extract Dilution Analysis (Schieberle and Grosch, 1990)

The research by Schieberle and Grosch was pivotal in confirming trans-2,cis-6-nonadienal as the most significant odorant. They employed a technique called Aroma Extract Dilution Analysis (AEDA) .

Principle of AEDA: This method involves the serial dilution of a volatile extract, with each dilution being analyzed by gas chromatography-olfactometry (GC-O). In GC-O, the effluent from the gas chromatograph is split, with one portion going to a detector (like a mass spectrometer or flame ionization detector) and the other to a sniffing port where a trained sensory panelist can identify and rate the odor of each eluting compound. The highest dilution at which an odor can still be detected is recorded as the flavor dilution (FD) factor. Compounds with higher FD factors are considered more potent contributors to the overall aroma.

Experimental Workflow (Reconstructed based on typical AEDA protocols):

-

Sample Preparation: Fresh cucumbers were homogenized.

-

Extraction: Volatiles were extracted using a solvent such as diethyl ether.

-

Concentration: The solvent was carefully removed to yield a concentrated aroma extract.

-

Serial Dilution: The extract was serially diluted (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.

-

Gas Chromatography-Olfactometry (GC-O): Each dilution was injected into a gas chromatograph coupled with a sniffing port.

-

Data Analysis: The FD factor for each odor-active compound was determined.

This rigorous sensory-guided analysis revealed that trans-2,cis-6-nonadienal possessed the highest FD factor, confirming its role as the character-impact compound of cucumber.[2][3]

Modern Analytical Techniques: SPME-GC-MS

Current methods for the analysis of cucumber volatiles often employ Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This technique is rapid, solvent-free, and highly sensitive.

Detailed Methodology (Representative Protocol):

-

Sample Preparation: A known weight of fresh cucumber tissue is homogenized, often in the presence of a saturated salt solution to improve the release of volatiles. An internal standard is typically added for quantification.

-

Volatile Extraction (HS-SPME): The sample is placed in a sealed vial and gently heated to a specific temperature (e.g., 40-60°C) to allow volatiles to accumulate in the headspace. An SPME fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: The SPME fiber is withdrawn and inserted into the hot injection port of a gas chromatograph. The high temperature desorbs the volatiles from the fiber onto the GC column.

-

Gas Chromatography: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to facilitate separation.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

Visualizing the Processes

To better understand the experimental and biological processes involved in the discovery and formation of cucumber aldehyde, the following diagrams are provided.

Caption: Experimental workflow for the isolation and identification of cucumber volatiles.

Caption: Biosynthetic pathway of C9 aldehydes in cucumber.

The Biosynthetic Pathway of Cucumber Aldehyde

The characteristic C9 aldehydes of cucumber, including trans-2,cis-6-nonadienal, are not present in intact cucumber tissue but are rapidly synthesized upon tissue disruption, such as cutting or chewing.[1] This enzymatic cascade, known as the oxylipin pathway, begins with the release of fatty acids from cell membranes.

The key steps in the biosynthesis of trans-2,cis-6-nonadienal are as follows:

-

Substrate Release: Upon tissue damage, phospholipases release polyunsaturated fatty acids, primarily α-linolenic acid and linoleic acid, from membrane lipids.

-

Oxygenation by Lipoxygenase (LOX): The enzyme 9-lipoxygenase (9-LOX) incorporates molecular oxygen into α-linolenic acid at the 9th carbon position, forming 9-hydroperoxy-linolenic acid (9-HPOT). Similarly, 9-LOX acts on linoleic acid to produce 9-hydroperoxy-linoleic acid (9-HPODE).

-

Cleavage by Hydroperoxide Lyase (HPL): The unstable hydroperoxides are then cleaved by the enzyme hydroperoxide lyase (HPL). 9-HPOT is cleaved to form (Z,Z)-3,6-nonadienal, and 9-HPODE is cleaved to form (Z)-3-nonenal.

-

Isomerization: Finally, an isomerase enzyme rapidly converts (Z,Z)-3,6-nonadienal to the more stable and highly aromatic trans-2,cis-6-nonadienal. Similarly, (Z)-3-nonenal is isomerized to (E)-2-nonenal.

This rapid, sequential enzymatic action is responsible for the burst of fresh aroma experienced when a cucumber is prepared for consumption.

Conclusion and Future Directions